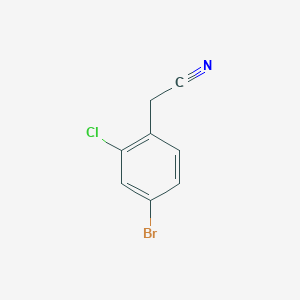
2-(4-ブロモ-2-クロロフェニル)アセトニトリル
概要
説明
“2-(4-Bromo-2-chlorophenyl)acetonitrile” is a chemical compound with the CAS Number: 67197-54-0 . It has a molecular weight of 230.49 . The IUPAC name for this compound is (4-bromo-2-chlorophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2-chlorophenyl)acetonitrile” is 1S/C8H5BrClN/c9-7-2-1-6 (3-4-11)8 (10)5-7/h1-2,5H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The storage temperature for “2-(4-Bromo-2-chlorophenyl)acetonitrile” is 4°C .科学的研究の応用
有機合成
“2-(4-ブロモ-2-クロロフェニル)アセトニトリル”は、有機合成における重要な中間体です . これは、変換反応におけるビルディングブロックとして使用されており、有機合成における最も魅力的な分野の1つとなっています .
電気化学変換
この化合物は、電気化学変換の分野で重要な役割を果たしています。 その優れた導電性と環境に優しい特性により、窒素含有化合物またはニトリル含有化合物を得るための強力なツールとして使用されます .
シアノメチル化
シアノメチル化の過程で、“2-(4-ブロモ-2-クロロフェニル)アセトニトリル”は重要な構成要素として使用されます。 このプロセスは、さまざまな有機化合物の合成において重要です .
四置換オレフィン合成
“2-(4-ブロモ-2-クロロフェニル)アセトニトリル”は、四置換オレフィンの合成に使用されます。 これらの化合物は、有機化学の分野で幅広い用途を持っています .
ヘテロ環状化合物合成
この化合物は、ヘテロ環状化合物の合成にも使用されます。 これらの化合物は、医薬品や農薬で広く使用されています .
アミド化プロセス
“2-(4-ブロモ-2-クロロフェニル)アセトニトリル”は、アミド化プロセスで重要な役割を果たしています。 アミド化は、さまざまな生物活性化合物の合成における重要な反応です .
医薬品中間体
これは、医薬品の中間体として使用されます . これにより、さまざまな薬物の生産における重要な成分となります。
結晶構造研究
この化合物は、結晶構造研究で使用されます . 化合物の結晶構造を理解することは、材料科学と固体化学の分野において不可欠です。
特性
IUPAC Name |
2-(4-bromo-2-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZBZBHXAMJWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67197-54-0 | |
| Record name | (4-Bromo-2-chlorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

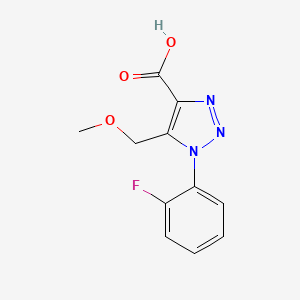

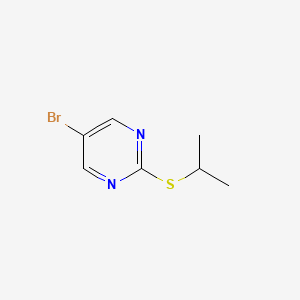


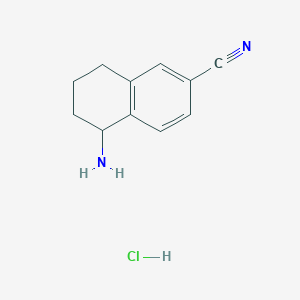
![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
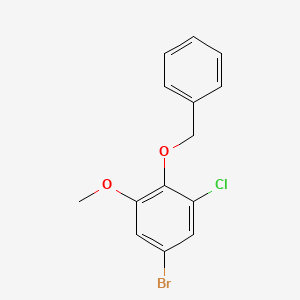
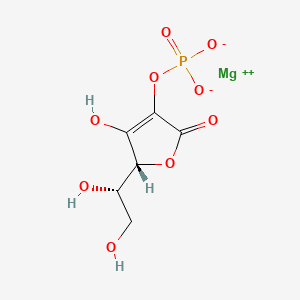




![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)